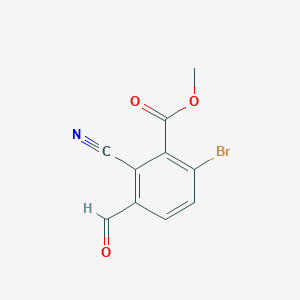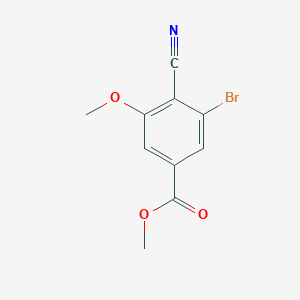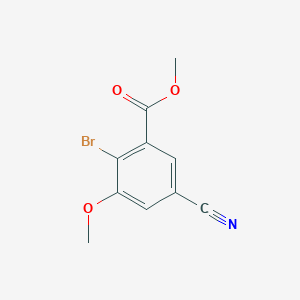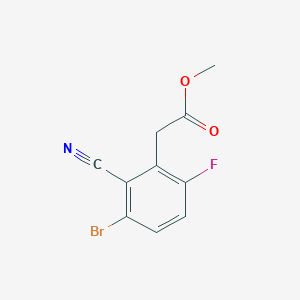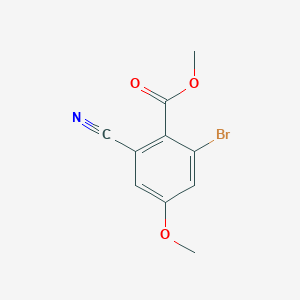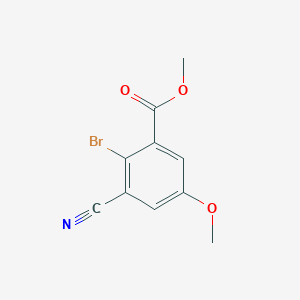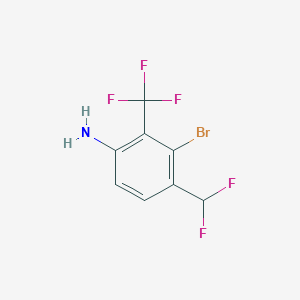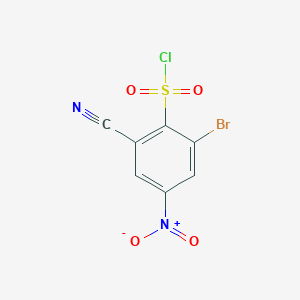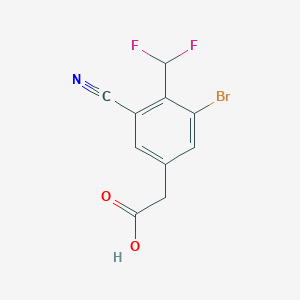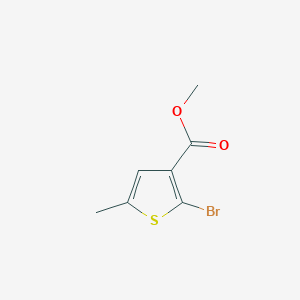
Methyl-2-Brom-5-methylthiophen-3-carboxylat
Übersicht
Beschreibung
Methyl 2-bromo-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-5-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-5-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
Thiophenderivate, wie Methyl-2-Brom-5-methylthiophen-3-carboxylat, sind eine potenzielle Klasse biologisch aktiver Verbindungen. Sie werden zur Synthese einer Vielzahl von Molekülen mit signifikanten pharmakologischen Eigenschaften verwendet, darunter Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Wirkungen . Die Vielseitigkeit von Thiophenderivaten ermöglicht es Medizinalchemikern, fortschrittliche Verbindungen zu entwickeln, die auf diese biologischen Aktivitäten abzielen.
Entwicklung organischer Halbleiter
Das Thiophenringsystem ist für die Weiterentwicklung organischer Halbleiter von entscheidender Bedeutung. This compound kann bei der Synthese von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet werden, was zur Entwicklung flexibler, leichter und energieeffizienter elektronischer Geräte beiträgt .
Korrosionsschutz
In der industriellen Chemie dienen Thiophenderivate als Korrosionsinhibitoren. Die Einarbeitung von this compound in Materialien kann ihre Korrosionsbeständigkeit verbessern, was für die Verlängerung der Lebensdauer von Metallstrukturen und -komponenten in rauen Umgebungen entscheidend ist .
Antivirale und antimikrobielle Forschung
Diese Verbindung wird bei der Synthese von Pyrazolo[3,4-d]pyrimidin-Derivaten verwendet, die als Inhibitoren gegen eine Reihe von Viren wirken, darunter humane Enteroviren, Coxsackie-Viren, Echoviren, Influenzaviren, Herpes-simplex-Viren und Rhinoviren . Sie findet auch Anwendung bei der Entwicklung von oralen α7-Nikotinrezeptoragonisten, die ein potenzielles therapeutisches Einsatzgebiet haben .
Materialwissenschaftliche Anwendungen
This compound wird in der Materialwissenschaft zur Herstellung von Poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophen) verwendet, das Anwendungen bei der Herstellung fortschrittlicher Materialien mit spezifischen elektrischen Eigenschaften findet .
Synthese von Tränengasmitteln
Die Verbindung ist auch an der Synthese von 2-Brom-3-(brommethyl)thiophen beteiligt, einem Tränengasmittel. Diese Mittel sind Stoffe, die Tränen verursachen und für verschiedene Zwecke verwendet werden, darunter Selbstverteidigungssprays und in bestimmten Forschungsanwendungen .
Wirkmechanismus
Target of Action
Methyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S
Mode of Action
Thiophene derivatives are known to undergo electrophilic substitution reactions more easily than benzene . This property might influence its interaction with biological targets.
Biochemical Pathways
It’s known that thiophene derivatives can be involved in various biochemical reactions due to their aromatic nature .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which might influence its absorption and distribution in the body.
Result of Action
It’s known that thiophene derivatives can have various biological activities .
Action Environment
The compound is known to be stable under normal temperatures and pressures .
Eigenschaften
IUPAC Name |
methyl 2-bromo-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKSORSRSUAPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653307 | |
| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-72-2 | |
| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


